Enhanced Lipophilicity vs. Non-Fluorinated 6-Amino-2-phenylpyrimidin-4(3H)-one
The target compound exhibits a computed XLogP3-AA value of 0.8, compared with 0.5 for the non-fluorinated direct analog 6-amino-2-phenylpyrimidin-4(3H)-one (CAS 41740-17-4) [1][2]. This +0.3 log unit increase in lipophilicity conferred by the 5-fluoro substituent can improve membrane permeability and potentially enhance oral bioavailability in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 6-amino-2-phenylpyrimidin-4(3H)-one (CAS 41740-17-4): 0.5 |
| Quantified Difference | +0.3 log units |
| Conditions | Computed XLogP3-AA values from PubChem (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, a key parameter for cell-based assay performance and oral drug development.
- [1] PubChem Compound Summary for CID 136227607, 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/116092-11-6 View Source
- [2] PubChem Compound Summary for CID 135412403, 6-amino-2-phenylpyrimidin-4(3H)-one. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/41740-17-4 View Source
